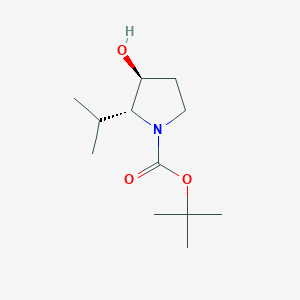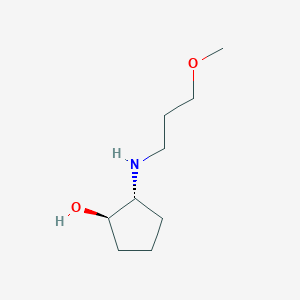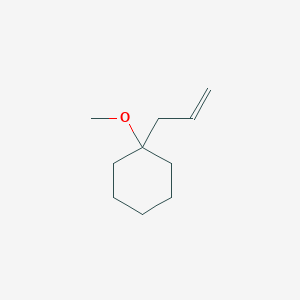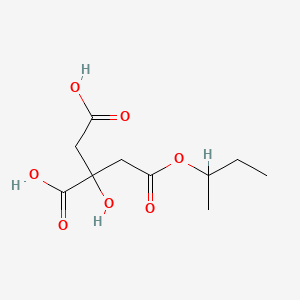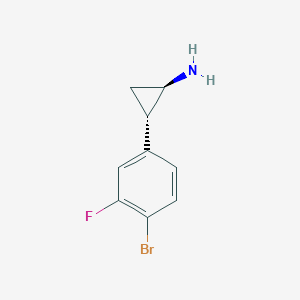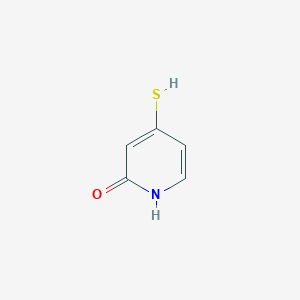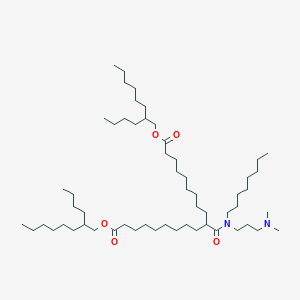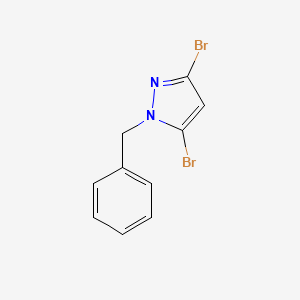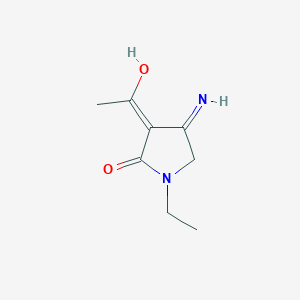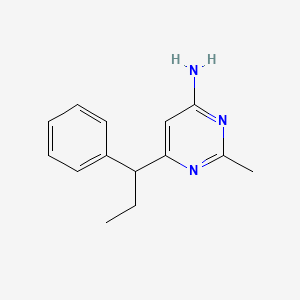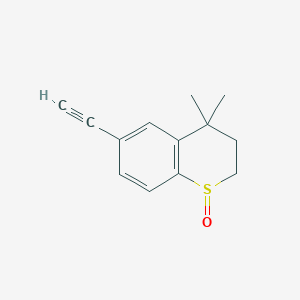
6-Ethynyl-4,4-dimethylthiochroman 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-4,4-dimethylthiochroman 1-oxide is an organic compound with the molecular formula C13H14SO It is a derivative of thiochroman, characterized by the presence of an ethynyl group at the 6th position and a dimethyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylthiochroman.
Oxidation: The final step involves the oxidation of the thiochroman ring to form the 1-oxide derivative. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the palladium-catalyzed coupling and oxidation reactions.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the consistency and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-4,4-dimethylthiochroman 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiochroman derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiochroman Derivatives: Products of reduction reactions.
Substituted Thiochromans: Products of nucleophilic substitution reactions.
Scientific Research Applications
6-Ethynyl-4,4-dimethylthiochroman 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthiochroman: Lacks the ethynyl group and 1-oxide functionality.
6-Ethynylthiochroman: Lacks the dimethyl groups at the 4th position.
4,4-Dimethylthiochroman 1-oxide: Lacks the ethynyl group at the 6th position.
Properties
CAS No. |
864841-55-4 |
|---|---|
Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide |
InChI |
InChI=1S/C13H14OS/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-15(12)14/h1,5-6,9H,7-8H2,2-3H3 |
InChI Key |
LXDMIKKQYNTSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


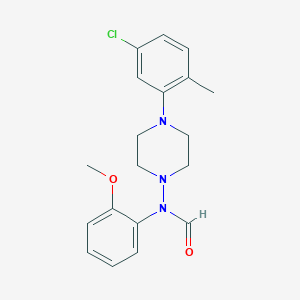
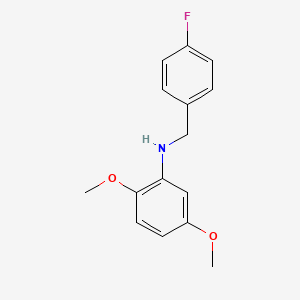
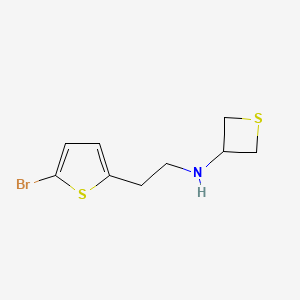
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
